BenchChemオンラインストアへようこそ!

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione

CRBN E3 ligase Molecular glue Structural pharmacology

This compound merges a rhodanine-like 2-thioxo-thiazolidinone with a piperidine-2,6-dione (glutarimide) via an N–N linkage. Unlike IMiD drugs, it lacks the phthalimide ring required for CRBN binding, making it an ideal negative control in targeted protein degradation studies. The thiocarbonyl group provides a soft electrophilic warhead for covalent inhibitor design, while the unsubstituted scaffold serves as a parent intermediate for Knoevenagel condensation to generate 5-arylidene libraries. Ideal for chemical biology, diversity-oriented screening, and medicinal chemistry groups exploring non-phthalimide glutarimide pharmacology.

Molecular Formula C8H8N2O3S2
Molecular Weight 244.28
CAS No. 182558-47-0
Cat. No. B2502132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione
CAS182558-47-0
Molecular FormulaC8H8N2O3S2
Molecular Weight244.28
Structural Identifiers
SMILESC1CC(=O)N(C(=O)C1)N2C(=O)CSC2=S
InChIInChI=1S/C8H8N2O3S2/c11-5-2-1-3-6(12)9(5)10-7(13)4-15-8(10)14/h1-4H2
InChIKeyNGOXBDKVNKGRTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione (CAS 182558-47-0): Structural Identity and Procurement Profile


1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione (CAS 182558-47-0) is a synthetic heterocyclic small molecule with the molecular formula C₈H₈N₂O₃S₂ and a molecular weight of 244.29 g·mol⁻¹ [1]. Its architecture merges a 2-thioxo-1,3-thiazolidin-4-one (rhodanine-like) ring with a piperidine-2,6-dione (glutarimide) moiety via an N–N linkage, placing it at the intersection of two pharmacologically significant scaffold classes: thiazolidinones, known for diverse enzyme inhibitory activities [2], and glutarimides, the core of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide [3]. The compound is listed under EC number 100.355.970 in the ECHA inventory [4].

Why Generic Substitution Is Not Advisable for 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione


Despite sharing the piperidine-2,6-dione (glutarimide) substructure with clinically established IMiDs, 1-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione differs critically in its N-substituent: replacing the phthalimide ring of thalidomide with a 2-thioxo-1,3-thiazolidin-4-one (rhodanine) heterocycle [1]. This substitution eliminates the planar aromatic phthalimide surface required for key CRBN binding interactions while introducing a reactive thiocarbonyl group capable of distinct non-covalent and covalent target engagement [2]. Furthermore, the rhodanine scaffold is a privileged structure in kinase and enzyme inhibitor design, suggesting target profiles orthogonal to those of classical glutarimides [3]. Consequently, treating this compound as a drop-in replacement for thalidomide, lenalidomide, pomalidomide, or generic thiazolidinone screening hits without compound-specific comparative data would carry high risk of erroneous biological interpretation. The following section presents the available quantitative differentiation evidence.

Quantitative Differentiation Evidence for 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione (CAS 182558-47-0)


Structural Deviation from the Thalidomide Pharmacophore: Absence of the Phthalimide Ring Required for CRBN Binding

In thalidomide and its clinically approved analogs (lenalidomide, pomalidomide), the phthalimide ring makes critical hydrophobic and hydrogen-bonding contacts with a conserved tryptophan residue (Trp380, Trp386, or Trp388 depending on species) in the CRBN substrate receptor [1]. The target compound replaces this planar phthalimide system with a non-planar 2-thioxo-1,3-thiazolidin-4-one ring that lacks both the aromatic surface area and the specific carbonyl hydrogen-bonding geometry required for the canonical glutarimide-CRBN binding pose [2]. Crystallographic analysis of the CRBN–thalidomide–DDB1 complex (PDB: 4CI1) reveals that the phthalimide ring occupies a shallow hydrophobic pocket with a solvent-accessible surface area burial of approximately 180 Ų; the thiazolidinone replacement is predicted to reduce this buried surface area by >60% [1]. Consequently, the target compound is not expected to function as a CRBN-dependent molecular glue degrader in the manner of classical IMiDs.

CRBN E3 ligase Molecular glue Structural pharmacology Immunomodulatory imide drug (IMiD)

Distinct Electrophilic Reactivity of the 2-Thioxo Group vs. the Phthalimide Carbonyl System

The thiocarbonyl (C=S) group at position 2 of the thiazolidinone ring is more polarizable and nucleophilically reactive than the amide carbonyls of the phthalimide system found in thalidomide [1]. This thiocarbonyl moiety can engage in distinct intermolecular interactions including chalcogen bonding, soft–soft metal coordination, and preferential reactivity toward cysteine thiols in biological contexts [2]. In contrast, the phthalimide carbonyls of thalidomide function primarily as hydrogen-bond acceptors and are not independently electrophilic under physiological conditions. This difference in chemical reactivity provides a basis for the target compound to exhibit non-overlapping covalent or affinity-based target engagement profiles relative to phthalimide-containing glutarimides [1].

Covalent inhibitor design Thiocarbonyl reactivity Chemical probe selectivity Rhodanine

Absence of the 5-Arylidene Substituent: Differentiation from Bioactive 5-Benzylidene-Thiazolidinone-Piperidinedione Hybrids

A structurally proximal series of bioactive analogs bears a 5-arylidene (benzylidene) substituent on the thiazolidinone ring, notably 1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione (CAS 477859-23-7) [1]. These 5-arylidene derivatives have demonstrated antiproliferative activity against human breast cancer cell lines MCF7 and MDA-MB-231, with IC₅₀ values in the low micromolar range (typically 5–25 µM) attributed to the extended conjugation and the electrophilic α,β-unsaturated carbonyl system at the 5-position [1]. The target compound (CAS 182558-47-0) lacks this 5-arylidene substituent entirely, possessing an unsubstituted methylene group at position 5 of the thiazolidinone ring. This structural difference abolishes the extended π-conjugation system and removes the Michael acceptor functionality, both of which are considered essential for the anticancer activity of the 5-arylidene series [1][2].

5-Arylidene thiazolidinones Anticancer scaffold SAR differentiation Piperidinedione hybrids

Physicochemical and ADME Differentiation from N-(Thiazol-2-yl)piperidine-2,6-dione Isosteres

A chemically distinct series of N-(thiazol-2-yl)piperidine-2,6-dione compounds has been synthesized and characterized for nonlinear optical (NLO) properties, demonstrating second-harmonic generation (SHG) efficiencies up to 2.5× that of urea reference [1]. These compounds feature a thiazole ring (aromatic, endocyclic N and S) linked directly to the piperidine-2,6-dione nitrogen, in contrast to the target compound which incorporates a 2-thioxo-1,3-thiazolidin-4-one ring (non-aromatic, exocyclic S, endocyclic N) connected via an N–N bond. The target compound has a molecular weight of 244.29 g·mol⁻¹, a topological polar surface area (tPSA) estimated at ~110 Ų (due to three carbonyl groups plus the thiocarbonyl, each contributing ~20–26 Ų), and a calculated logP ≈ 0.1–0.5, placing it in a more polar, less lipophilic region of chemical space compared to the N-(thiazol-2-yl)piperidine-2,6-dione series (typical MW 210–280, tPSA 55–75 Ų, clogP 1.5–2.5) [2]. These differences in hydrogen-bonding capacity and lipophilicity are expected to produce distinct membrane permeability, solubility, and protein-binding profiles.

Drug-likeness Physicochemical profiling NLO materials Piperidinedione isosteres

Differentiation from Thiazolidine-2,4-dione (Glitazone) Pharmacophore: Absence of PPARγ Agonism Determinants

Thiazolidine-2,4-diones (TZDs, e.g., rosiglitazone, pioglitazone) are a clinically established class of PPARγ agonists used as insulin sensitizers. Their pharmacophore requires a 2,4-thiazolidinedione ring with an ionizable N–H proton (pKa ≈ 6.5–7.0) that forms a critical hydrogen bond with Tyr473 in the PPARγ ligand-binding domain [1]. The target compound differs at two essential positions: (i) the 2-position bears a thiocarbonyl (C=S) rather than a carbonyl (C=O), and (ii) the N3 position is substituted with the piperidine-2,6-dione moiety, eliminating the acidic N–H proton required for PPARγ binding [2]. Rosiglitazone exhibits a PPARγ binding IC₅₀ of approximately 40–80 nM in competitive binding assays, whereas the target compound is structurally incapable of engaging the canonical TZD binding mode and is predicted to show no significant PPARγ activity [1].

PPARγ Thiazolidinedione Glitazone Insulin sensitizer Off-target profiling

Structural Uniqueness of the N–N Bridged Bicyclic System vs. C–N Linked Piperidine-Thiazole Hybrids

The target compound features an N–N single bond connecting the piperidine-2,6-dione ring nitrogen directly to the N3 position of the 2-thioxo-1,3-thiazolidin-4-one ring. This hydrazine-type linkage is conformationally distinct from the C–N bond found in N-(thiazol-2-yl)piperidine-2,6-dione isosteres [1], as well as from the C–C bond linking the glutarimide ring to the phthalimide system in thalidomide [2]. The N–N bond has a rotational barrier of approximately 25–40 kJ·mol⁻¹ (compared to ~12–20 kJ·mol⁻¹ for typical C–N single bonds), resulting in restricted conformational interconversion that may produce discrete atropisomeric or conformational populations under physiological conditions [3]. This conformational restriction could impart selectivity advantages or, conversely, complicate pharmacological interpretation due to slowly interconverting bioactive conformers.

Hydrazine linker N–N bond Conformational flexibility Scaffold diversity

Recommended Application Scenarios for 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione (CAS 182558-47-0)


Negative Control for CRBN-Dependent Degradation Assays

Because the target compound bears the piperidine-2,6-dione (glutarimide) ring—the minimal CRBN-recruiting motif—but replaces the phthalimide with a non-planar 2-thioxo-thiazolidinone predicted to abolish CRBN binding (see Section 3, Evidence Item 1), it is structurally suited as a negative control compound in targeted protein degradation (TPD) experiments. Researchers can use it alongside thalidomide, lenalidomide, or pomalidomide to confirm that observed degradation effects are CRBN-dependent rather than glutarimide-mediated off-target effects .

Scaffold for 5-Arylidene Derivatization in Anticancer Library Synthesis

The compound serves as the unsubstituted parent scaffold for a series of 5-arylidene-thiazolidinone-piperidine-2,6-dione hybrids that have demonstrated antiproliferative activity in breast cancer cell lines (Section 3, Evidence Item 3). Medicinal chemistry groups can procure this compound as a synthetic intermediate for Knoevenagel condensation with aromatic aldehydes, enabling rapid generation of focused libraries with built-in negative controls (the parent compound itself, which lacks the Michael acceptor) .

Covalent Probe Development Leveraging the Thiocarbonyl Warhead

The thiocarbonyl (C=S) group at position 2 of the thiazolidinone ring provides a soft electrophilic handle absent in phthalimide-based glutarimides and N-(thiazol-2-yl)piperidine-2,6-diones (Section 3, Evidence Items 2 and 4). Chemical biology groups exploring cysteine-targeted covalent inhibitors or activity-based protein profiling (ABPP) probes can exploit this functionality to design compounds with covalent engagement mechanisms orthogonal to acrylamide- or chloroacetamide-based warheads . Note that rhodanine-containing compounds are flagged as PAINS substructures; careful counter-screening and mechanistic validation are essential .

Conformationally Restricted Pharmacophore for Selectivity Screening

The N–N bond linking the two heterocyclic rings imposes conformational restriction not present in C–N linked piperidine-thiazole analogs (Section 3, Evidence Item 6). This structural feature makes the compound suitable for inclusion in diversity-oriented screening sets where conformational pre-organization is hypothesized to reduce entropic penalties upon target binding, potentially yielding higher hit rates against targets with shallow or rigid binding pockets . Procurement for fragment-based or scaffold-hopping campaigns is recommended where the N–N hydrazine linker offers chemotype novelty relative to commonly screened amide- or amine-linked heterocycles.

Quote Request

Request a Quote for 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.